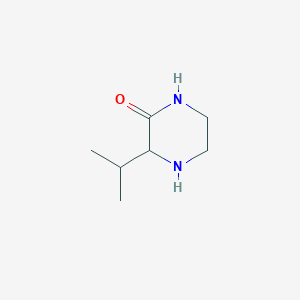

3-Isopropyl-piperazin-2-one

Description

Contextualization within Piperazine (B1678402) Chemistry and Derivatives

Historical Perspective of Piperazine Scaffold in Medicinal Chemistry

The journey of the piperazine scaffold in medicine is a notable one. Initially, piperazine was introduced as a solvent for uric acid. chemeurope.comdrugbank.com Its therapeutic potential was more broadly recognized in 1953 when it was introduced as an anthelmintic agent to treat parasitic worm infections like roundworm and pinworm. drugbank.comwikipedia.org The mechanism of action for its anthelmintic properties involves paralyzing the parasites, which allows the host's body to expel them. drugbank.comwikipedia.org This early success paved the way for the exploration of a vast number of piperazine derivatives for various medicinal purposes. wikipedia.org

Significance of Piperazinone Ring Systems in Drug Discovery

The piperazine ring is considered a "privileged structure" in drug discovery. nih.gov This is due to its frequent appearance in a wide array of biologically active compounds and marketed drugs. nih.gov The six-membered ring containing two nitrogen atoms at opposite positions provides a versatile and modifiable scaffold. wikipedia.orgresearchgate.net These nitrogen atoms can be functionalized, allowing for the fine-tuning of a molecule's properties to enhance its interaction with biological targets. researchgate.net

The presence of the two nitrogen atoms often leads to improved physicochemical properties, such as increased water solubility and better oral bioavailability, which are crucial for a drug's effectiveness. ontosight.aiontosight.ai Consequently, piperazine and its derivatives, including piperazinones, have been investigated for a multitude of therapeutic applications, such as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.govresearchgate.net Recent research continues to uncover new roles for piperazine-based compounds in targeting various diseases. researchgate.netthieme.de

Classification of Piperazine Derivatives with Isopropyl Substitution

Piperazine derivatives are generally classified based on the nature of the chemical groups attached to the core ring. wikipedia.org Common classes include phenylpiperazines, benzylpiperazines, and pyrimidinylpiperazines. wikipedia.org 3-Isopropyl-piperazin-2-one falls under the category of alkyl-substituted piperazines. The isopropyl group at the third position of the piperazin-2-one (B30754) ring is a key structural feature. The extension of alkyl chains on piperazine derivatives has been shown to influence their inhibitory activities in certain biological contexts. taylorandfrancis.com

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5(2)6-7(10)9-4-3-8-6/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYZSPVNMZJMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661337 | |

| Record name | 3-(Propan-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856845-64-2 | |

| Record name | 3-(Propan-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 856845-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 3 Isopropyl Piperazin 2 One

Research Landscape and Gaps for this compound

The research landscape for piperazin-2-one (B30754) derivatives is vast and continues to expand. Scientists have developed numerous synthetic strategies to access this scaffold, including cascade reactions and metal-promoted cyclizations, highlighting its importance. thieme.dethieme-connect.com These methods often allow for the introduction of diverse substituents, leading to large libraries of compounds for drug discovery screening. nih.govnih.gov Studies frequently explore how different substituents on the piperazine ring affect biological activity, leading to the development of potent and selective ligands for various receptors. nih.govacs.org

However, a significant gap exists in the academic literature concerning the specific compound this compound. While its parent structure, piperazin-2-one, and other substituted analogues like 3-methyl-piperazin-2-one have been subjects of chemical reaction studies, dedicated research on the synthesis, characterization, and application of the 3-isopropyl variant is not widely documented. acs.org The majority of available information on this compound comes from chemical supplier catalogs, which list it as a commercially available research chemical, rather than from peer-reviewed research articles detailing its specific properties or use in novel therapeutic agents. scbio.cnbiosynth.com

This lack of dedicated research presents several opportunities. There is a clear need for fundamental studies to characterize the chemical and physical properties of this compound more thoroughly. Furthermore, its potential as a chiral building block in asymmetric synthesis remains largely unexplored. nih.gov Given the established biological importance of the piperazinone scaffold, research into the potential pharmacological activities of this compound and its derivatives could uncover novel therapeutic leads. The existing body of work on related structures provides a strong foundation for hypothesizing potential applications and designing future research to fill this knowledge gap. nih.govnih.gov

Classical Synthetic Approaches

The foundational methods for constructing the this compound core rely on well-established organic reactions, including condensation, reductive amination, and multi-step protocols.

Condensation Reactions for Piperazine Ring Formation

Condensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the piperazinone ring. These reactions typically involve the formation of one or more carbon-nitrogen bonds to close the ring. A common strategy involves the cyclization of a linear precursor containing both amine and amide functionalities.

For the synthesis of 3-substituted piperazin-2-ones, a key intermediate is often a diamine, which is reacted with a reagent that provides the carbonyl group and the second nitrogen atom. For instance, the condensation of a 1,2-diamine with an α-haloacetyl halide can lead to the formation of the piperazinone ring. In the context of this compound, this would involve a diamine where one of the amino groups is attached to an isopropyl-substituted carbon.

Another classical approach is the intramolecular cyclization of an N-(2-aminoalkyl)amino acid derivative. For example, starting from valine (which contains the required isopropyl group), a two-carbon unit with a terminal amino group can be attached to the nitrogen atom, followed by cyclization to form the piperazinone ring. The efficiency of these condensation reactions can often be improved by the use of coupling agents and careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization. Some patented methods describe the preparation of piperazine ring derivatives with yields ranging from 9-30%, highlighting the challenges of these approaches which can involve expensive reagents and multiple reaction steps. google.com

Reductive Amination Strategies

Reductive amination offers a powerful and versatile method for the synthesis of piperazinones. This strategy typically involves the reaction of a dicarbonyl compound with a diamine or an amino acid derivative in the presence of a reducing agent. A one-pot, tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones in good yields. acs.orgnih.gov

An efficient enantioselective reductive amination and amidation cascade reaction has been developed using iridium or rhodium complexes as catalysts. acs.org This method allows for the coupling of simple alkyl diamines with α-ketoesters to afford chiral piperazinone products. acs.org For the synthesis of this compound, a suitable α-ketoester could be reacted with a 1,2-diamine, where the subsequent reduction and cyclization would install the isopropyl group at the desired position. The choice of reducing agent is critical, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity.

| Reactants | Catalyst/Reducing Agent | Product | Yield | Enantiomeric Excess (ee) |

| N1,N2-dimethylethane-1,2-diamine and ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)-2-oxoacetate | Iridium complex | Chiral piperazinone | 98% | 95% |

| N-monosubstituted diamine and α-ketoester | Rhodium complex | Chiral piperazinone | High | Good |

This table presents data on the synthesis of chiral piperazinone products using reductive amination strategies as described in the literature. acs.org

Multi-step Synthesis Protocols for Piperazinones

Often, the synthesis of complex piperazinones, including those with specific stereochemistry like this compound, requires multi-step synthetic sequences. mdpi.com These protocols allow for the careful introduction of functional groups and stereocenters. A typical multi-step synthesis might begin with a readily available chiral starting material, such as an amino acid. For this compound, L-valine would be an ideal starting point due to its isopropyl group and inherent chirality.

One reported multi-step approach involves the conversion of a starting amino acid into a 1,2-diamine, which is then elaborated into the final piperazine-2-acetic acid ester. tmc.edu A similar strategy could be adapted for this compound. For instance, the synthesis could start with the protection of the amino group of L-valine, followed by reduction of the carboxylic acid to an alcohol. The alcohol could then be converted to a leaving group and displaced by an azide, which is subsequently reduced to an amine to form the 1,2-diamine. This diamine can then be reacted with a glyoxylate (B1226380) derivative, followed by cyclization and deprotection to yield the desired product. The use of protecting groups is a key strategy in these multi-step syntheses to avoid unwanted side reactions. youtube.com

Modern Synthetic Strategies and Advanced Techniques

Recent advances in synthetic chemistry have provided more efficient and selective methods for the preparation of piperazinones, including the use of microwave assistance and asymmetric strategies.

Microwave-Assisted Synthesis of 2,5-Diketopiperazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. This technique has been successfully applied to the synthesis of 2,5-diketopiperazines (DKPs), which are closely related to piperazin-2-ones. acs.orgnih.gov The synthesis of DKPs often involves the cyclization of dipeptides. mdpi.comnih.gov Microwave irradiation can significantly shorten the reaction times for these cyclizations, often from hours to minutes. acs.orgmdpi.com

One study demonstrated the microwave-assisted solid-phase synthesis of DKPs, which allows for high yields and short reaction times. acs.orgnih.gov Another report highlighted an environmentally friendly, microwave-assisted one-pot N-Boc-deprotection-cyclization of Nα-Boc-dipeptidyl esters in water, affording DKPs in excellent yields. mdpi.comresearchgate.net This approach shows that the tert-butoxy (B1229062) moiety can be an effective leaving group for these cyclizations. mdpi.com While these methods are primarily for 2,5-diketopiperazines, the principles can be adapted for the synthesis of this compound by using a dipeptide containing valine and glycine (B1666218).

| Dipeptide Precursor | Heating Method | Solvent | Reaction Time | Yield |

| Nα-Boc-dipeptidyl esters | Microwave | Water | 10 min | Excellent |

| Solid-phase bound dipeptides | Microwave | Various | 30 min | High |

This table summarizes the conditions and outcomes of microwave-assisted synthesis of diketopiperazine derivatives based on literature findings. acs.orgmdpi.com

Asymmetric Synthesis Routes Utilizing Chiral Auxiliaries

The development of asymmetric synthesis methods is crucial for producing enantiomerically pure pharmaceuticals. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyork.ac.uk Once the desired stereocenter is created, the auxiliary can be removed and often recycled. youtube.com

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter at the 3-position. For example, a chiral auxiliary could be attached to a glycine-derived substrate, which then undergoes an asymmetric alkylation with an isopropyl halide. Subsequent cyclization and removal of the auxiliary would yield enantiomerically enriched this compound. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation and aldol (B89426) reactions to create chiral centers with high diastereoselectivity. researchgate.net The design of a novel chiral auxiliary-homoallylic amine has been reported for the asymmetric aza-silyl-Prins reaction to produce enantiopure piperidines, a strategy that could potentially be adapted for piperazinone synthesis. nih.gov

| Chiral Auxiliary Type | Application | Key Feature |

| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | High diastereoselectivity |

| Camphor-derived auxiliaries | Asymmetric alkylation, Diels-Alder reactions | Concave structure directs stereochemistry |

| (2S,5S)-2,5-Dialkyl substituted piperazines | Enantioselective addition of dialkylzincs to aldehydes | Forms effective chiral catalysts |

This table highlights different types of chiral auxiliaries and their applications in asymmetric synthesis. researchgate.netrsc.org

Schöllkopf's Bis-lactim Ether Methodology

A foundational approach for establishing the stereochemistry of α-amino acids, which are precursors to chiral piperazinones, is the Schöllkopf bis-lactim ether method. acs.orgutexas.edu Developed by Ulrich Schöllkopf in 1981, this strategy facilitates the asymmetric synthesis of chiral amino acids. acs.org

The process begins with the cyclization of a chiral amino acid, acting as a chiral auxiliary, with glycine to form a 2,5-diketopiperazine (a cyclic dipeptide). acs.orgutexas.edu For the synthesis of derivatives leading to a 3-isopropyl moiety, the naturally occurring amino acid L-valine is a common choice for the chiral auxiliary due to its bulky isopropyl group. acs.org This diketopiperazine is then treated with an O-methylating agent, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt), to form the corresponding bis-lactim ether. utexas.edu

The crucial step for asymmetry induction involves the deprotonation of the prochiral carbon atom originating from the glycine unit using a strong base like n-butyllithium (n-BuLi). The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the resulting planar carbanion. acs.org Consequently, when this anion is reacted with an alkylating agent (electrophile), the new alkyl group is introduced stereoselectively to the opposite, less hindered face. This diastereoselective alkylation typically achieves high diastereomeric excess (d.e.), often exceeding 95%. acs.orgutexas.edu

The final step is an acidic hydrolysis which cleaves the bis-lactim ether, yielding the methyl ester of the new, enantiomerically pure α-amino acid and the original valine methyl ester auxiliary, which can be separated. acs.org This method's robustness allows for the synthesis of a wide array of exotic amino acids, which are essential building blocks for complex molecules, including 3-substituted piperazin-2-ones. acs.orgutexas.edu

Quinine-Derived Urea (B33335) Catalysis in Asymmetric Cyclization

A modern and highly efficient route to enantiomerically enriched C3-substituted piperazin-2-ones involves organocatalysis, specifically using quinine-derived urea catalysts. organic-chemistry.orgrsc.org This approach enables the asymmetric cyclization in a one-pot sequence, showcasing high levels of stereocontrol. organic-chemistry.orgscirp.org

The methodology combines a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). organic-chemistry.orgrsc.org The process starts with commercially available aldehydes and (phenylsulfonyl)acetonitrile. Two of the three key steps are stereoselectively catalyzed by the quinine-derived urea. organic-chemistry.orgrsc.org The reaction sequence has been successfully applied to generate a variety of 3-aryl and 3-alkyl piperazin-2-ones. organic-chemistry.org For instance, the reaction of isobutyraldehyde (B47883) would lead to the desired this compound scaffold.

This one-pot catalytic system is notable for its high yields and exceptional enantioselectivity, as detailed in the table below.

| Aldehyde | Diamine | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | N-Benzylethylenediamine | 70 | 99 |

| 4-Nitrobenzaldehyde | N-Benzylethylenediamine | 90 | 99 |

| 2-Naphthaldehyde | N-Benzylethylenediamine | 75 | 99 |

| Isobutyraldehyde | N-Benzylethylenediamine | 65 | 98 |

| Cyclohexanecarboxaldehyde | N-Benzylethylenediamine | 68 | 99 |

| This table presents representative findings from studies on quinine-derived urea catalysis in asymmetric piperazinone synthesis. organic-chemistry.orgrsc.org |

One-Pot and Multi-component Reactions for Piperazinone Formation

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy in modern synthetic chemistry for constructing complex molecular architectures like piperazinones. google.comjetir.org These reactions offer significant advantages, including reduced reaction times, lower costs, and improved atom economy by minimizing the need to isolate intermediates. google.comjetir.org

The quinine-derived urea-catalyzed synthesis described previously is a prime example of a one-pot process applied to piperazinone formation, integrating multiple transformations (Knoevenagel, epoxidation, cyclization) into a single, uninterrupted sequence. organic-chemistry.orgrsc.org Other MCRs have been developed to produce the related 2,5-diketopiperazine (DKP) core structure. For example, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (Ugi-4CR), can be employed to rapidly assemble DKP scaffolds linked to other heterocyclic systems under mild conditions. google.com While not directly yielding a piperazin-2-one, these MCR strategies highlight powerful tools for creating the broader piperazine ring system from simple starting materials in a single operation. google.com

DABCO-Mediated Synthesis of Piperazine Derivatives via C-N Bond Cleavage

An innovative strategy for the synthesis of the piperazine core involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO). This method relies on the strategic cleavage of a C-N bond within the rigid DABCO framework to generate N-substituted piperazine derivatives. Current time information in Bangalore, IN.rsc.org

The methodology first involves the activation of DABCO by reacting it with various reagents such as alkyl halides, aryl halides, or tosyl halides. Current time information in Bangalore, IN.rsc.org This reaction forms a quaternary ammonium (B1175870) salt of DABCO, which transforms it into a potent electrophile. Current time information in Bangalore, IN. This activated intermediate is then susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and enolates. rsc.orgacs.org The nucleophilic attack results in the cleavage of one of the C-N bonds in the DABCO cage, effectively opening the bicyclic system to form a monosubstituted piperazine ring. Current time information in Bangalore, IN.

This C-N bond cleavage technique is a simple and efficient protocol for the diversity-oriented synthesis of functionalized piperazines. rsc.org The resulting piperazine can then be further modified, for instance, by cyclization with a suitable two-carbon unit, to form the piperazin-2-one ring structure. The versatility of the activating agents and nucleophiles allows for the creation of a diverse library of piperazine derivatives. Current time information in Bangalore, IN.acs.org

Derivatization and Functionalization Strategies of this compound

Once the this compound scaffold is synthesized, it can undergo various chemical transformations to modify its properties.

Oxidation Reactions (e.g., N-oxides)

The piperazin-2-one ring contains a tertiary nitrogen atom (N4) that can be oxidized to form an N-oxide. This transformation is a common metabolic pathway for many tertiary amine drugs and can also be achieved synthetically. google.comnih.gov The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). rsc.org

The reaction involves the direct oxidation of the tertiary amine nitrogen to yield the corresponding N-oxide. rsc.orgresearchgate.net Studies on the oxidation of various piperazine derivatives have shown that this reaction is generally efficient. For example, kinetic studies on the oxidation of piperazine and its N-alkyl derivatives with reagents like bromamine-T or N-chloro-p-toluenesulphonamide confirm the formation of N-oxide products. scirp.orgjetir.org The formation of N-oxides can significantly alter the physicochemical properties of the parent molecule and is a strategy sometimes used in prodrug design. google.comgoogle.com In the case of piperazine derivatives bearing amino acid substituents, oxidation with mCPBA can yield bis(N-oxides) with highly defined conformations. rsc.org

Reduction of Carbonyl Groups to Hydroxyl Groups

The carbonyl group within the piperazin-2-one ring is a lactam (a cyclic amide). The reduction of this functional group is a key transformation that converts the piperazin-2-one into the corresponding piperazine. acs.orgmasterorganicchemistry.com This process involves the complete reduction of the C=O group to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com

Due to the low reactivity of amides, this reduction requires strong reducing agents. rsc.org Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this transformation. acs.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce lactams unless an activating agent, such as triflic anhydride (B1165640) (Tf₂O), is used in conjunction. organic-chemistry.orgrsc.org The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent like THF. acs.org This reduction is a fundamental step in converting chiral piperazin-2-ones, synthesized via methods like asymmetric hydrogenation, into the corresponding chiral piperazines without loss of optical purity. acs.org This conversion from a lactam to an amine is a critical step in the synthesis of many biologically active piperazine-containing compounds. rsc.org

Nucleophilic Substitution at the Isopropyl Group or Nitrogen Atoms

Nucleophilic substitution reactions are a cornerstone for the functionalization of the this compound scaffold, primarily occurring at the nitrogen atoms, and under certain conditions, involving the side chain at the 3-position.

The secondary amine at the N4 position of the piperazin-2-one ring is a prime site for nucleophilic attack. Standard N-alkylation methods, such as reacting the piperazinone with alkyl halides or sulfonates, can introduce a wide array of alkyl groups. mdpi.com These reactions typically proceed under mild conditions and offer a direct route to N-substituted derivatives. organic-chemistry.org

A more complex substitution pattern can emerge when functional groups are present on the side chain. For instance, the nucleophilic substitution of a hydroxyl group on the side chain at position 3 can proceed through the formation of an intermediate aziridinium (B1262131) ion. This reactive intermediate can lead to the formation of rearranged products, including 1,4-diazepanes, alongside the expected piperazine derivatives. nih.gov This highlights a potential challenge and a synthetic opportunity for generating structural diversity.

Formation of Unsaturated Diacyl and Alkyl-Acyl Piperazine Derivatives

The nitrogen atoms of the piperazine ring are readily acylated to form a variety of derivatives. Specifically, the free secondary amine of this compound can be targeted to create N-acyl derivatives. Studies on related piperazine systems demonstrate that reactions with various acyl chlorides lead to the formation of new unsaturated piperazine compounds in moderate to high yields. tubitak.gov.trresearchgate.net

The synthesis of these derivatives typically involves the reaction of a piperazine derivative with a suitable acyl chloride. researchgate.net For example, methacryloyl piperazine can be synthesized from the reaction of piperazine with methacrylic anhydride. tubitak.gov.tr This mono-acylated product can then undergo further acylation with other acyl chlorides to yield diacyl derivatives. Similarly, alkyl-acyl derivatives can be prepared from the reaction of N-alkylated piperazines with acyl chlorides. tubitak.gov.tr The yields for these types of reactions generally range from medium to good (63%-84%). researchgate.net

The following table summarizes the synthesis of various unsaturated piperazine derivatives, which illustrates the types of transformations applicable to a this compound core.

| Starting Piperazine Derivative | Acyl Chloride | Product | Yield (%) |

| Methacryloyl piperazine | (E)-3-(5-Methylfuran-2-yl)acryloyl chloride | 1-((E)-3-(5-Methylfuran-2-yl)acryloyl)-4-methacryloylpiperazine | 63 |

| Methacryloyl piperazine | Cinnamoyl chloride | 1-Cinnamoyl-4-methacryloylpiperazine | 75 |

| Methacryloyl piperazine | (2E,4E)-Hexa-2,4-dienoyl chloride | 1-((2E,4E)-Hexa-2,4-dienoyl)-4-methacryloylpiperazine | 81 |

| Allyl piperazine | Cinnamoyl chloride | 1-Allyl-4-cinnamoylpiperazine | 75 |

| Allyl piperazine | (2E,4E)-Hexa-2,4-dienoyl chloride | 1-Allyl-4-((2E,4E)-hexa-2,4-dienoyl)piperazine | 81 |

| Cinnamyl piperazine | (E)-3-(5-Methylfuran-2-yl)acryloyl chloride | 1-((E)-3-(5-Methylfuran-2-yl)acryloyl)-4-cinnamylpiperazine | 87 |

| Cinnamyl piperazine | Cinnamoyl chloride | 1,4-Dicinnamoylpiperazine | 81 |

This table is generated based on data from reactions with analogous piperazine derivatives. tubitak.gov.trresearchgate.net

These acylation reactions can also serve as a gateway to more complex structures. For example, unsaturated diacyl and alkyl-acyl piperazine derivatives can undergo Mn(OAc)₃-mediated oxidative radical cyclization reactions with 1,3-dicarbonyl compounds to form novel piperazine-containing dihydrofuran compounds. nih.gov

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic groups, typically at the N4 position, is a crucial strategy for creating derivatives of this compound. Several powerful cross-coupling and substitution reactions are employed for this purpose. mdpi.com

Key methodologies include:

Palladium-catalyzed Buchwald-Hartwig Coupling: This is a versatile method for forming carbon-nitrogen bonds, reacting an aryl halide or triflate with the piperazinone's secondary amine in the presence of a palladium catalyst and a suitable base. mdpi.com

Copper-catalyzed Ullmann-Goldberg Reaction: An alternative to palladium catalysis, this reaction uses a copper catalyst to couple the piperazinone with an aryl halide. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring to be introduced is electron-deficient, for example, due to the presence of nitro groups or in certain heteroaromatic systems like pyridines. The reaction involves the direct attack of the piperazinone's amine on the electron-deficient aryl halide. mdpi.com

These methods have been successfully applied to a wide range of (hetero)aromatic halides, allowing for the synthesis of diverse N-arylpiperazines. mdpi.com Visible-light-promoted protocols have also been developed for the synthesis of 2-aryl and 2-heteroaryl piperazines from a glycine-based diamine and various aldehydes, showcasing modern synthetic advancements in this area. organic-chemistry.org

The following table summarizes the primary methods for introducing aromatic and heteroaromatic moieties onto a piperazine scaffold.

| Method | Description | Typical Reactants |

| Buchwald-Hartwig Coupling | Pd-catalyzed cross-coupling to form a C-N bond. | Aryl halides/triflates, Piperazinone, Pd catalyst, Base |

| Ullmann-Goldberg Reaction | Cu-catalyzed cross-coupling to form a C-N bond. | Aryl halides, Piperazinone, Cu catalyst, Base |

| Nucleophilic Aromatic Substitution (SNAr) | Direct substitution of a leaving group on an electron-deficient aromatic ring by the amine. | Electron-deficient (hetero)aryl halides, Piperazinone |

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical purity of the final products. The specific techniques employed depend on the physical and chemical properties of the target compound and any impurities present.

Liquid-Liquid Extraction: A common initial workup procedure involves quenching the reaction mixture with water and extracting the crude product into an immiscible organic solvent, such as chloroform. nih.gov This technique separates the desired compound from water-soluble reagents and byproducts. This can be followed by washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate (B86663) before solvent evaporation.

Chromatography: Column chromatography is a powerful and widely used technique for purifying piperazine derivatives.

Silica Gel Chromatography: This is the most common form of column chromatography used to separate compounds based on their polarity. A solvent system (eluent) of appropriate polarity is chosen to separate the target molecule from unreacted starting materials and byproducts.

Chromatographic Separation of Stereoisomers: When synthesizing derivatives from chiral precursors, mixtures of diastereomers can form. These can often be separated by careful column chromatography, as demonstrated in the separation of cis and trans products of 3-substituted piperazine-2-acetic acid esters. nih.gov

In some cases, scalable, chromatography-free purification protocols can be developed. These often rely on optimized reaction conditions that minimize byproduct formation, followed by simple washing and extraction procedures to isolate the product in high purity. acs.org The choice between chromatographic and non-chromatographic methods often depends on the scale of the synthesis and the required purity of the final compound.

Spectroscopic and Computational Studies of 3 Isopropyl Piperazin 2 One

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the detailed characterization of 3-Isopropyl-piperazin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Diffraction (XRD) each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon skeletons of this compound can be achieved.

In ¹H NMR spectra, the isopropyl group gives rise to characteristic signals: a doublet for the six equivalent methyl protons and a multiplet (often a septet) for the single methine proton. The protons on the piperazinone ring typically appear as complex multiplets due to spin-spin coupling and their diastereotopic nature. The amide proton (N-H) usually appears as a broad singlet.

¹³C NMR spectra provide information on each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the amide group, the two distinct carbons of the isopropyl group, and the carbon atoms comprising the piperazinone ring. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for confirming assignments. mdpi.com COSY experiments establish proton-proton (¹H-¹H) coupling networks, linking adjacent protons, while HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com

Table 1: Representative NMR Data for the this compound Scaffold | Nucleus | Signal Type | Representative Chemical Shift (ppm) | Description | | :--- | :--- | :--- | :--- | | ¹H | Doublet | ~ 0.9 - 1.1 | Isopropyl methyl groups (-CH(CH ₃)₂) | | ¹H | Multiplet/Septet | ~ 2.0 - 2.5 | Isopropyl methine proton (-CH (CH₃)₂) | | ¹H | Multiplets | ~ 2.8 - 3.5 | Piperazinone ring protons (-CH ₂-CH ₂-) | | ¹H | Multiplet | ~ 3.2 - 3.6 | C3-Proton (-CH -C=O) | | ¹H | Broad Singlet | ~ 7.0 - 8.0 | Amide proton (-NH -) | | ¹³C | ~ 18 - 24 | Isopropyl methyl carbons (-CH(C H₃)₂) | | ¹³C | ~ 27 - 35 | Isopropyl methine carbon (-C H(CH₃)₂) | | ¹³C | ~ 40 - 58 | Piperazinone ring carbons (-C H₂-C H₂-) | | ¹³C | ~ 55 - 65 | C3-Carbon (-C H-C=O) | | ¹³C | ~ 165 - 175 | Carbonyl carbon (-C =O) | Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled based on typical values for similar structural motifs. d-nb.infobeilstein-journals.org

The six-membered piperazinone ring is not planar and, similar to cyclohexane, can adopt various conformations such as chair, boat, and twist-boat forms. rsc.org NMR spectroscopy, particularly temperature-dependent NMR, is a powerful tool for investigating this conformational behavior in solution. rsc.org

At different temperatures, the rate of interconversion between conformers can change. At elevated temperatures, rapid ring inversion may lead to averaged signals in the NMR spectrum. rsc.org As the temperature is lowered, this interconversion can slow down on the NMR timescale, allowing for the observation of distinct signals for each conformer. rsc.org Furthermore, the amide bond within the piperazin-2-one (B30754) ring has a partial double-bond character, which restricts rotation around the C-N bond. This can result in the presence of two different rotational isomers, or rotamers, which can also be distinguished by NMR. rsc.org The study of these dynamic phenomena provides critical information about the molecule's flexibility and the relative stability of its different shapes.

For chiral molecules like this compound, NMR is essential for determining the relative stereochemistry of its stereocenters. The spatial relationship between the isopropyl group and the substituents on the ring can be elucidated using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net

A NOESY experiment detects protons that are close to each other in space, even if they are not directly connected through bonds. The presence of a NOE cross-peak between the methine proton of the isopropyl group and specific protons on the piperazinone ring can definitively establish their relative orientation (i.e., whether they are on the same side or opposite sides of the ring). researchgate.net Additionally, the magnitude of proton-proton coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the ring's conformation and the stereochemical arrangement of its substituents. scribd.com

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₇H₁₄N₂O), MS analysis confirms the expected molecular mass of 142.2 g/mol . biosynth.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule. By measuring the mass to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas, thus providing unambiguous confirmation of the chemical formula C₇H₁₄N₂O. researchgate.netmdpi.com The analysis is typically performed on the protonated molecule, [M+H]⁺.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 |

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. spectroscopyonline.com The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks include a strong absorption from the carbonyl (C=O) group of the amide (lactam) ring, typically seen in the range of 1650-1680 cm⁻¹. researchgate.net The N-H bond of the amide and the secondary amine gives rise to a stretching vibration, usually appearing as a broad band around 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the isopropyl and piperazinone alkyl groups are observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide / Amine | 3200 - 3400 |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 |

| C=O Stretch (Amide I) | Lactam | 1650 - 1680 |

Note: Frequencies are approximate and can be influenced by the sample state (solid/liquid) and intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

Single-crystal X-ray diffraction (XRD) is the most definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. uol.de This method provides exact atomic coordinates, which can be used to calculate bond lengths, bond angles, and torsion angles with high precision. uol.de

For this compound, an XRD analysis would unambiguously confirm the molecular connectivity and provide a detailed view of its solid-state conformation. It would reveal the exact puckering of the piperazinone ring (e.g., a chair or twist-boat conformation) and the precise orientation of the isopropyl substituent relative to the ring. researchgate.net The analysis also determines the crystal's unit cell parameters and space group, which describe the packing arrangement of the molecules within the crystal lattice. mdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl groups, which govern the crystal's architecture.

Table 4: Illustrative Crystal Structure Parameters from an XRD Study

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal class (e.g., monoclinic, triclinic). | Triclinic |

| Space Group | The symmetry group of the crystal. | P-1 |

| a, b, c (Å) | Dimensions of the unit cell. | a = 5.9, b = 10.9, c = 14.8 |

| α, β, γ (°) | Angles of the unit cell. | α = 100.5, β = 98.6, γ = 103.8 |

| V (ų) | Volume of the unit cell. | ~900 |

Note: These values are hypothetical examples based on published data for similar heterocyclic compounds to illustrate the type of information obtained. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the properties of this compound at an atomic level. These methods complement experimental data and offer predictive insights into the molecule's behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry, including bond lengths and angles. nih.gov These theoretical calculations have shown good agreement with experimental data from X-ray crystallography for similar heterocyclic compounds, validating the use of DFT for structural elucidation. nih.gov

The electronic properties of molecules can also be explored using DFT. mdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and polarizability. nih.govmdpi.com A smaller energy gap generally suggests higher reactivity. For piperazine-based compounds, DFT has been used to understand charge transfer within the molecule and identify potential reactive sites. mdpi.comresearchgate.net

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. mdpi.com | Provides insight into the distribution of electrons and potential sites for electrophilic or nucleophilic attack. |

This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

Conformational Analysis through DFT and Continuum Solvation Models (PCM)

The piperazine (B1678402) ring in this compound can adopt various conformations, such as chair, boat, or twist-boat forms. The presence of the isopropyl group adds further conformational complexity. DFT calculations are instrumental in determining the relative energies of these different conformers, thus identifying the most stable (lowest energy) conformation. researchgate.net

To simulate the behavior of the molecule in a solution, which is more representative of many real-world applications, DFT calculations are often combined with a Polarizable Continuum Model (PCM). researchgate.net PCM accounts for the bulk electrostatic effects of a solvent, providing more accurate predictions of conformational preferences in different solvent environments. researchgate.net This combined DFT/PCM approach has been shown to provide reliable geometry estimates for small molecules in solution. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. cresset-group.com By simulating the movements of atoms and bonds, MD can map the conformational landscape of this compound. nih.govelifesciences.org This reveals not only the stable conformations but also the energy barriers between them and the pathways of conformational change. mdpi.com

MD simulations can be seeded with initial structures obtained from DFT calculations or experimental data. nih.gov By running simulations for extended periods (nanoseconds to microseconds), a comprehensive picture of the molecule's flexibility and accessible conformations can be generated. elifesciences.orgmdpi.com This is particularly important for understanding how the molecule might interact with biological targets, as conformational flexibility is often key to molecular recognition. cresset-group.com

Quantum Chemical Calculations for Thermodynamic and Thermal Properties

Quantum chemical methods, including DFT, can be used to calculate important thermodynamic properties of this compound. rsc.org These properties are derived from the calculated vibrational frequencies and molecular partition functions.

Table 2: Calculated Thermodynamic and Thermal Properties

| Property | Description |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy (S°) | The absolute entropy of one mole of the compound at standard conditions. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius at constant pressure. |

These calculated values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. rsc.org Thermal analysis, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), can be complemented by these calculations to understand the thermal behavior of piperazine-based compounds. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org The accuracy of these predictions has improved significantly, with machine learning models trained on DFT-calculated data offering even higher precision. mdpi.comarxiv.orgresearchgate.net Predicted shifts for this compound can aid in the assignment of experimental spectra.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net The potential energy distribution (PED) analysis can be used to assign specific vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch) to the calculated frequencies. researchgate.netnih.gov The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. nih.gov

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surfaces, Fingerprint Plots)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgnih.gov By mapping properties like dnorm (a normalized contact distance) onto the surface, regions of close intermolecular contact, such as hydrogen bonds, can be identified. researchgate.netnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Chloroform |

| Oxalic acid |

pKa Calculations and Basicity Studies

The basicity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its chemical and biological behavior. uregina.ca For piperazine derivatives, the two nitrogen atoms provide centers of basicity. nih.gov Computational chemistry offers powerful tools to predict pKa values, providing insights into the protonation states of molecules at various pH levels. These methods range from semi-empirical approaches to more sophisticated Density Functional Theory (DFT) and ab initio calculations, often incorporating solvent effects through models like the Polarizable Continuum Model (PCM). nih.govsrce.hrmdpi.comresearchgate.net

In the case of this compound, the chemical environment of the two nitrogen atoms is distinct, leading to different basicities. The piperazin-2-one core contains a lactam (a cyclic amide), which significantly influences the basicity of the adjacent nitrogen (N1). The lone pair of electrons on N1 participates in resonance with the adjacent carbonyl group, delocalizing the electron density and making this nitrogen significantly less basic. In contrast, the N4 nitrogen is a secondary amine and is expected to be the primary basic center of the molecule.

Table 1: Comparison of Basicity in Piperazine and Expected Characteristics for this compound

| Compound | Nitrogen Center | Typical Experimental pKa uregina.ca | Expected pKa Characteristics for this compound | Rationale for Expected Change |

| Piperazine | N1/N4 (equivalent) | pKa1: ~9.73 | - | - |

| pKa2: ~5.35 | - | - | ||

| This compound | N4 (Secondary Amine) | - | Moderately Basic | The N4 nitrogen is a secondary amine, representing the primary basic site. Its basicity is expected to be slightly lower than piperazine's first pKa due to the electron-withdrawing effect of the distant lactam group. |

| This compound | N1 (Amide Nitrogen) | - | Very Weakly Basic / Neutral | The lone pair on the N1 nitrogen is delocalized by resonance with the adjacent carbonyl group, significantly reducing its basicity. |

Degradation Pathway Prediction through Computational Studies

In silico tools for predicting the degradation of chemical compounds have become integral to pharmaceutical development, allowing for the early identification of potential stability issues. researchgate.netnih.gov Software like Zeneth (Lhasa Limited) and others utilize a knowledge base of established chemical reactions to predict how a molecule might degrade under various stress conditions, such as hydrolysis, oxidation, and photolysis. lhasalimited.orgacs.org These predictions are based on the functional groups present in the molecule and can be modulated by computational property predictors, such as C-H bond dissociation energy calculations. researchgate.netlhasalimited.org

For this compound, a computational degradation study would analyze the susceptibility of its core structure and substituents to different degradation mechanisms. The primary functional groups are the lactam (cyclic amide), the secondary amine, and the isopropyl group.

The most probable degradation pathways predicted by computational models would include:

Hydrolysis: The amide bond within the lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the opening of the piperazinone ring, forming an amino acid derivative, N-(2-amino-2-isopropylethyl)aminoethanoic acid.

Oxidation: The secondary amine at the N4 position is a potential site for oxidation. This could lead to the formation of N-oxides or other oxidative products. Furthermore, the tertiary carbon-hydrogen bond on the isopropyl group is another potential site for oxidation, which could yield a hydroxylated derivative. Computational systems can evaluate the likelihood of these pathways based on the electronic and steric environment of these sites. researchgate.netmdpi.com

These predictive studies help in designing stability studies and in identifying unknown degradation products found during experimental testing. acs.org The predictions are typically categorized by the type of reaction and the conditions under which they are likely to occur.

Table 2: Potential Degradation Pathways for this compound Predicted by Computational Models

| Degradation Type | Potential Reaction | Affected Moiety | Predicted Conditions |

| Hydrolysis | Amide bond cleavage | Lactam Ring | Acidic or Basic pH, Heat |

| Oxidation | N-Oxidation | N4 Secondary Amine | Presence of Oxidants (e.g., peroxides) |

| Oxidation | C-H Oxidation | Isopropyl Group (tertiary C-H) | Oxidative Stress, Radical Initiators |

| Oxidation | Dehydrogenation | Piperazinone Ring | Oxidative Stress |

Pharmacological and Biological Research of 3 Isopropyl Piperazin 2 One and Its Scaffolds

Enzyme Inhibition and Modulation Studies

The 3-isopropyl-piperazin-2-one scaffold has been investigated for its inhibitory effects on several key enzymes, demonstrating its potential as a versatile pharmacophore in drug discovery.

HIV-1 Integrase Inhibition

The piperazine (B1678402) moiety is a structural component found in various compounds developed as inhibitors of Human Immunodeficiency Virus type-1 (HIV-1) integrase. mdpi.com This enzyme is critical for the virus's replication cycle, as it catalyzes the insertion of viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy. nih.gov Compounds containing a piperazine ring are often explored for their ability to interact with the active site of this enzyme. google.comgoogle.com

Research into HIV-1 integrase strand transfer (INSTI) inhibitors has led to the development of potent therapeutic agents. medchemexpress.com While specific studies on this compound are not extensively detailed, the broader class of piperazine derivatives has shown promise. For instance, diketo acid derivatives incorporating a piperazine scaffold have been designed and synthesized, exhibiting significant anti-HIV-1 activity in cell-based assays. researchgate.net The development of these inhibitors often involves creating large libraries of compounds with varied substituents on the piperazine ring to optimize their binding affinity and efficacy. researchgate.net The structural features of these inhibitors are crucial for their ability to block the essential integration step in the viral lifecycle. researchgate.net

Table 1: Examples of Piperazine Scaffold Derivatives and their HIV-1 Inhibitory Activity This table presents data for compounds containing a piperazine or related scaffold to illustrate their activity against HIV-1, as specific data for this compound was not available.

| Compound/Derivative Class | Target | Activity Metric | Value |

|---|---|---|---|

| Diketo Acid Derivatives with Pyridinone Scaffold | HIV-1 Integrase | Anti-HIV-1 Activity | Not specified, but described as remarkable in cell culture nih.gov |

| Azaindole Carboxylic Acids | HIV-1 Integrase | IC₅₀ | 0.95-7.35 µM nih.gov |

| HIV-1 Integrase Inhibitor 3 (Compound 4c) | HIV-1 Integrase Strand Transfer (INST) | IC₅₀ | 2.7 nM medchemexpress.com |

| HIV-1 Integrase Inhibitor 3 (Compound 4c) | Q148H/G140S mutant HIV | EC₅₀ | 7 nM medchemexpress.com |

Potassium Channel (Kv1.4) Inhibition

The voltage-gated potassium channel Kv1.4, encoded by the KCNA4 gene, plays a key role in the repolarization phase of the cardiac action potential and in regulating neuronal excitability. wikipedia.orgnih.gov A derivative of the piperazine scaffold, (3S,6S)-3-Benzyl-6-isopropyl-piperazine-2,5-dione, has been identified as a potent and selective inhibitor of the Kv1.4 channel. biosynth.com This compound, a diketopiperazine, demonstrates that the inclusion of an isopropyl group on the piperazine ring system is compatible with potent inhibitory activity at this specific ion channel. Inhibition of the Kv1.4 channel modulates the flow of potassium ions across the cell membrane, which can alter cellular electrical signaling. biosynth.comscbt.com The study of such inhibitors is crucial for understanding the physiological roles of Kv1.4 and for developing potential therapeutic agents for conditions like cardiac arrhythmias. nih.govgoogle.com

Table 2: Activity of a Piperazine Derivative against Potassium Channel Kv1.4 This table shows data for a closely related diketopiperazine compound.

| Compound | Target | Description |

|---|---|---|

| (3S,6S)-3-Benzyl-6-isopropyl-piperazine-2,5-dione | Potassium Channel Kv1.4 | Potent and selective inhibitor biosynth.com |

Other Enzyme and Receptor Interactions

The versatility of the piperazine scaffold extends to a wide array of other enzymes and receptors. nih.gov Derivatives are utilized in research to probe the mechanisms of enzyme inhibition and receptor binding, which is critical for drug design. chemimpex.com

Studies have shown that piperazine-containing compounds can interact with various targets:

Protein Kinase Cδ (PKCδ): A synthetic isomer of a 6-hydroxymethyl-3-isopropyl-4-tetradecylpiperazin-2-one derivative showed a moderate binding affinity for PKCδ, indicating that the relative positioning of functional groups on the piperazinone ring is key for interaction with the enzyme's binding site. researchgate.net

Soluble Epoxide Hydrolase (sEH): In a series of urea-based sEH inhibitors, the inclusion of a piperazine ring with a hydrophobic isopropyl group resulted in potent inhibition of the human sEH enzyme, with an IC₅₀ value of 12.6 µM for one such derivative. nih.gov

Bruton's Tyrosine Kinase (BTK): In a study of oxindole (B195798) derivatives designed as BTK inhibitors, a compound featuring an isopropyl group attached to a piperazine moiety showed no activity, whereas replacing it with a cyclohexyl group led to promising activity against BTK-expressing cancer cells. umtm.cz This highlights the sensitivity of target binding to the specific nature of the substituent on the piperazine ring.

Receptor Binding: Piperazine derivatives are widely recognized for their interactions with various receptors, particularly in the central nervous system. ontosight.ai For example, certain piperazine derivatives have been investigated for their binding affinity to serotonin (B10506) receptors (e.g., 5-HT1A) and the serotonin transporter (SERT). mdpi.com

Table 3: Interaction of Piperazine Derivatives with Various Enzymes This table presents data for various compounds containing a piperazine or piperazinone scaffold to illustrate the breadth of their interactions.

| Derivative Class | Substituent | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 1,3-dialkyl urea (B33335) | Isopropyl on piperazine | Human sEH | IC₅₀ | 12.6 µM | nih.gov |

| 5-Substituted Oxindole | Isopropyl on piperazine | BTK | Activity | Inactive | umtm.cz |

| 5-Substituted Oxindole | Cyclohexyl on piperazine | BTK (in RAMOS cells) | IC₅₀ | 3.04 ± 0.56 μM | umtm.cz |

Interactions with Biological Targets and Mechanisms of Action

The biological effects of this compound and its scaffolds are dictated by their specific interactions at a molecular level, including selective binding to target proteins and subsequent modulatory effects.

Selective Binding and Modulatory Effects

The ability of the (S)-3-Isopropyl-2,5-piperazinedione scaffold to selectively bind to molecular targets is a key aspect of its biological activity. This selectivity is often driven by the specific stereochemistry of the molecule, such as the (S)-configuration at the 3-position, which allows it to fit precisely into the active sites of target enzymes or receptors. ontosight.ai

For example, the selective inhibition of the Kv1.4 potassium channel by (3S,6S)-3-Benzyl-6-isopropyl-piperazine-2,5-dione underscores the importance of the scaffold's three-dimensional structure for its biological function. biosynth.com Similarly, in studies of PKCδ binding, the (3S,6S)-isomer of a piperazin-2-one (B30754) derivative demonstrated significantly higher potency compared to other isomers, indicating that the specific spatial arrangement of the isopropyl group and other substituents is crucial for effective binding. researchgate.net This selective interaction allows these compounds to modulate the activity of their targets, either by inhibiting or activating them, which in turn influences biochemical pathways.

Therapeutic Applications and Medicinal Chemistry Focus

The piperazine-2-one scaffold, particularly with an isopropyl substitution at the 3-position, is a cornerstone in medicinal chemistry. Its structural features and synthetic accessibility make it a valuable starting point for developing a wide array of therapeutic agents.

Role as a Precursor/Building Block for Complex Bioactive Molecules

This compound and its analogs are pivotal intermediates in the synthesis of more intricate and biologically active molecules. chemimpex.com The piperazine core, a six-membered ring with two nitrogen atoms, offers multiple points for chemical modification, allowing for the creation of diverse compound libraries. nih.govnih.gov This versatility is crucial in the drug discovery process, where the goal is to design molecules with high affinity for their biological targets and favorable physicochemical properties. nih.gov

The presence of the isopropyl group at the 3-position can influence the compound's steric bulk and its interactions with biological receptors. cymitquimica.com Furthermore, the chiral nature of (R)-(-)-3-Isopropyl-2,5-piperazinedione opens up avenues in asymmetric synthesis, enabling the development of enantiomerically pure compounds, which can exhibit distinct biological activities. chemimpex.com The stability and solubility of these piperazine derivatives are also advantageous for their use in creating various formulations. chemimpex.com

The piperazine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as increasing water solubility, which is vital for bioavailability. nih.govacs.org Its ability to form multiple hydrogen and ionic bonds with target proteins makes it a privileged structure in the design of bioactive molecules. researchgate.net

Applications in Drug Design and Development

The this compound scaffold is a key component in the design and development of a multitude of therapeutic agents across various disease areas. Its structural flexibility and ability to be readily modified have made it a popular choice among medicinal chemists. researchgate.net

Derivatives of piperazine are extensively studied for their potential in treating neurological disorders. silae.itresearchgate.net The piperazine scaffold is a common feature in molecules targeting the central nervous system. chemimpex.com Research has shown that certain piperazine derivatives interact with neurotransmitter systems, such as the GABA receptors, which are involved in neuronal excitability.

For instance, some piperazine derivatives have demonstrated anxiolytic effects by acting as agonists at 5-HT1A receptors. silae.it Other derivatives have shown affinity for the melanocortin receptor (MCR4), which is also implicated in anxiety disorders. silae.it While specific studies on this compound in this context are not detailed in the provided results, the broader class of piperazine derivatives shows significant promise in this therapeutic area. It's important to note that in a study on N-Mannich bases of 3-isopropyl-pyrrolidine-2,5-dione, these derivatives were found to be practically devoid of anticonvulsant activity, in contrast to their 3-benzhydryl-pyrrolidine-2,5-dione counterparts. tandfonline.com

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govresearchgate.net Numerous studies have reported the synthesis of piperazine derivatives and their evaluation against various bacterial and fungal strains.

One study detailed the synthesis of novel 3-[-(3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl) piperazin-1-yl] 1, 2-benzisothiazole derivatives and their evaluation for antibacterial and antifungal activity. These compounds were tested against bacteria such as Staphylococcus aureus, Bacillus pumilis, Escherichia coli, and Proteus vulgaris, and fungi including Aspergillus niger, Aspergillus flavus, Penicillium chrysogenum, and Fusarium moniliforme.

Another research effort focused on synthesizing piperazine derivatives and screening them for antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net The results indicated that many of the synthesized compounds exhibited significant antimicrobial and antifungal properties. researchgate.net Furthermore, piperazine derivatives containing an imidazole (B134444) moiety have been shown to possess better antibacterial and antifungal activity compared to those with a triazole moiety. japsonline.com

Table 1: Antimicrobial and Antifungal Activity of Piperazine Derivatives

| Compound Type | Target Organisms | Key Findings |

|---|

The piperazine scaffold is recognized as a privileged structure in the development of novel anticancer agents. nih.govnih.gov Its incorporation into various molecules has been shown to significantly enhance their antitumor activities. nih.gov

Research into piperazin-2-one-based structures has demonstrated their potential cytotoxic activity against a variety of cancer cell lines, including HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251. nih.gov Some derivatives, particularly those with trifluoromethyl substituents, showed a significant effect on cell viability. nih.gov The introduction of a phosphorus functionality into nitrogen heterocycles like piperazine has been shown to greatly improve their antiproliferative activity. nih.gov

The antiproliferative activity of piperazine derivatives has been linked to their ability to induce apoptosis and cause cell cycle arrest. nih.govijrpr.com For example, some quinoxaline (B1680401) derivatives, which share structural features with piperazinones, were found to induce cell cycle arrest at the G2/M phase. nih.gov Similarly, certain aminophosphonates may induce apoptosis through mitochondrial pathways. nih.gov The introduction of a piperazine moiety into natural products like ursolic acid and matrine (B1676216) has also led to derivatives with improved antitumor efficacy. nih.gov

Table 2: Anticancer Activity of Piperazine Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action |

|---|---|---|

| Piperazin-2-one derivatives | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | Cytotoxic activity, potential for apoptosis induction. nih.gov |

| Vindoline–piperazine conjugates | NCI60 human tumor cell lines | Significant antiproliferative effects, low micromolar growth inhibition. mdpi.com |

| 1,2,3-Triazole-dithiocarbamate-urea hybrids with piperazine | MGC-803, MCF-7, SMMC-7721, EC-9706 | Potent anticancer activity, with some compounds being more potent than fluorouracil. researchgate.net |

| Pyrimidine derivatives | Various cancer cell lines | Inhibition of kinases like EGFR and CDK2, induction of apoptosis and cell cycle arrest. ijrpr.com |

Piperazine derivatives have emerged as a significant class of compounds in the fight against the human immunodeficiency virus (HIV). researchgate.net They are known to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and can also inhibit the interaction between the viral envelope protein gp120 and the CD4 receptor on host cells, a critical step in viral entry. google.comnih.gov

The flexibility of the piperazine structure is considered important for its diverse pharmacological properties, including its anti-HIV activity. researchgate.net A study on a series of piperazine-derived compounds identified a derivative, 9k, that exhibited notable anti-HIV activity with an IC50 value of 13.18 ± 1.62 µg/ml. researchgate.net Molecular docking studies suggested that this compound binds to the HIV-1 reverse transcriptase in a manner similar to the approved drug delavirdine (B1662856). researchgate.net

The development of piperazine-containing NNRTIs has led to approved drugs like delavirdine and atevirdine. researchgate.net The conformational flexibility of piperazine derivatives is believed to be a key factor in their ability to inhibit HIV-1 replication, and understanding this at an atomic level could be useful in designing more potent inhibitors. nih.gov

Antimalarial Agents

The rise of drug-resistant strains of parasites, particularly Plasmodium falciparum, necessitates the development of new antimalarial drugs. ug.edu.gh The piperazine scaffold is a key component in the discovery of novel antimalarial agents. google.com

Research has shown that piperazine derivatives can be effective against malaria parasites. For instance, a series of piperazine and pyrrolidine (B122466) derivatives were synthesized and tested for their ability to inhibit the growth of the chloroquine-resistant (FCR-3) strain of P. falciparum. nih.gov In one study, the most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, showed an IC₅₀ of 0.5 μM against P. falciparum. nih.gov However, its in vivo effect was weak, inhibiting only 35% of parasite growth in mice infected with Plasmodium berghei at a dose of 10 mg/kg/day. nih.gov

In another study focusing on imidazolopiperazines, substitutions on the piperazine ring were explored to determine structure-activity relationships (SAR). acs.org It was observed that adding a methyl group to the 8-position of the imidazolopiperazine core resulted in a tenfold loss of potency, while increasing the substituent size to an isopropyl group led to a dramatic loss in potency. acs.org Conversely, piperazine-carboxamide derivatives have also been investigated, with one of the most active compounds demonstrating an in vitro antimalarial activity of 0.574 μM against the 3D7 strain of the malaria parasite. ug.edu.gh

Furthermore, piperazine-based pyrido[1,2-a]benzimidazoles have been evaluated as potential antimalarial agents. The most active compound in this series, a di-fluoro-substituted derivative with a cyclohexyl piperazine side-chain, exhibited an IC₅₀ of 0.012 µM against the NF54 strain of P. falciparum. The mechanism of action for some piperazine derivatives is thought to involve the inhibition of hemozoin formation, a critical process for the parasite, though this is not believed to be the sole target. nih.gov

Table 1: Antimalarial Activity of Selected Piperazine Derivatives

| Compound Class | Specific Derivative/Modification | Target Strain | Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| Aryl piperazine | 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | P. falciparum (FCR-3) | 0.5 µM | nih.gov |

| Piperazine-carboxamide | Compound 102 | P. falciparum (3D7) | 0.574 µM | ug.edu.gh |

| Imidazolopiperazine | Isopropyl group substitution | - | Dramatic loss in potency | acs.org |

| Pyrido[1,2-a]benzimidazole | Di-fluoro-substituted derivative with cyclohexyl piperazine side-chain | P. falciparum (NF54) | 0.012 µM |

Serotonin Receptor Ligands

Piperazine derivatives are a significant class of compounds that interact with neurotransmitter receptors, particularly serotonin (5-HT) receptors. ijrrjournal.comresearchgate.netnih.gov This interaction makes them subjects of research for central nervous system (CNS) disorders. researchgate.net The piperazine scaffold is considered an important structural element for 5-HT₁ₐ receptor agonists. nih.gov

Several piperazine derivatives have been identified as agonists at 5-HT₁ₐ receptors. nih.gov Compounds such as buspirone (B1668070) and ipsapirone, which are piperazine analogs, act as agonists at 5-HT₁ₐ receptors that are negatively coupled with adenylate cyclase in hippocampal neurons. nih.gov Other derivatives, including meta-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), also demonstrate agonist activity at these receptors. ijrrjournal.comnih.gov

The search for new antipsychotics has led to the development of multi-target ligands based on indazole and piperazine scaffolds, which show affinity for dopamine (B1211576) D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. tandfonline.comnih.gov In one study, modifications to the aryl part of the piperazine moiety significantly influenced binding affinity. For the 5-HT₂ₐ receptor, introducing a fluorine atom at the para-phenyl position resulted in the highest affinity. tandfonline.com

Additionally, 1,3,5-triazine (B166579) derivatives incorporating a piperazine moiety have been investigated as potent 5-HT₆ receptor ligands, which are a therapeutic target for cognitive impairment in conditions like Alzheimer's disease. mdpi.comnih.gov A derivative containing a (2-isopropyl-5-methylphenoxy)methyl group, structurally related to the title compound, was identified as a promising lead candidate with high binding properties for the 5-HT₆ receptor. nih.gov

Table 2: Activity of Piperazine Derivatives at Serotonin Receptors

| Compound/Derivative Class | Receptor Target | Activity Type | Key Finding | Citation |

|---|---|---|---|---|

| Buspirone, Ipsapirone | 5-HT₁ₐ | Agonist | Act at 5-HT₁ₐ receptors in hippocampal neurons. | nih.gov |

| meta-chlorophenylpiperazine (mCPP) | 5-HT₁ₐ | Agonist | Shows interaction with serotonergic receptors. | ijrrjournal.comnih.gov |

| Indazole-piperazine hybrids | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Ligand | Affinity is modulated by aryl substitutions. | tandfonline.comnih.gov |

| 1,3,5-Triazine-piperazine derivatives | 5-HT₆ | Ligand/Antagonist | A derivative with a (2-isopropyl-5-methylphenoxy)methyl group showed high binding affinity (Kᵢ = 11 nM). | mdpi.comnih.gov |

Other Pharmacological Activities (e.g., Analgesic, Anti-inflammatory)

The versatile piperazine scaffold has been explored for a range of other pharmacological activities, notably as an analgesic and anti-inflammatory agent. thieme-connect.comresearchgate.net Many currently available anti-inflammatory drugs have side effects that limit their use, driving research into new chemical entities. thieme-connect.com

Pyrido[1,2-a]benzimidazoles (PBIs) containing a piperazine moiety have demonstrated both anti-inflammatory and analgesic properties. Similarly, various pyridazinone derivatives that incorporate a piperazine ring have shown significant analgesic and anti-inflammatory potential in preclinical models. researchgate.netpcbiochemres.com For example, a series of 6-(thien-2-yl)-pyridazin-3(2H)-one derivatives with a piperazinyl group showed anti-inflammatory activity. pcbiochemres.com In another study, certain 2-substituted 4,5-dihalo-pyridazin-3(2H)-ones were found to have high analgesic action. researchgate.net The mechanism for some of these compounds involves the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. pcbiochemres.com

Structure-Activity Relationships (SAR) in Piperazinone Derivatives

Understanding the structure-activity relationship (SAR) is crucial for designing novel compounds with improved potency and selectivity. museonaturalistico.itresearchgate.net For piperazine and piperazinone derivatives, SAR studies guide the modification of the scaffold to enhance desired pharmacological effects. nih.gov

In the context of antimalarial agents, SAR studies on imidazolopiperazines revealed that substitution on the piperazine ring significantly impacts activity. acs.org Specifically, increasing the size of a substituent from a methyl to an isopropyl group resulted in a dramatic loss of potency, a critical finding for derivatives like this compound. acs.org Conversely, for a series of piperazine-based antimalarials, the presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom were found to be crucial for antiplasmodial activity. nih.gov